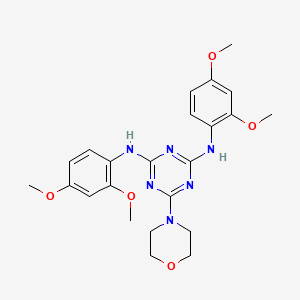

N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, also known as BIX-01294, is a small molecule inhibitor of G9a and GLP histone methyltransferases. It was first synthesized in 2009 and has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and viral infections.

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

Research on s-triazine derivatives, including those similar to "N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine," has demonstrated their utility in synthesizing novel materials. For instance, aromatic polyamides containing an s-triazine ring with thiophenoxy linkages were synthesized to investigate their solubility and thermal properties, offering insights into their potential applications in high-performance materials due to their inherent viscosity and thermal stability (R. Pal et al., 2005). Similarly, polyamides containing s-triazine rings and fluorene “cardo” groups have been developed, showcasing their solubility in polar solvents and thermal resistance, indicating their promise for applications requiring robust and durable polymeric materials (A. D. Sagar et al., 2001).

Biological and Chemical Activity

S-triazine derivatives also display significant biological activities. A study on morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives revealed their potential in medical applications. These compounds accumulated in melanoma cells and exhibited higher cytotoxicity than comparative treatments, suggesting their use in cancer therapy (G. Jin et al., 2018). Moreover, the synthesis and characterization of dendrimeric melamine-cored complexes capped with [salen/salophFe(III)] and [salen/salophCr(III)] showcased their magnetic behaviors, hinting at their potential in material science and catalysis due to their structural and electronic properties (S. Uysal & Z. E. Koç, 2010).

Chemical Synthesis and Applications

In chemical synthesis, compounds similar to "N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" serve as key intermediates. For example, the exploration of reactions involving hexahydride complexes with phenyl-substituted pyrimidines and triazines has led to the formation of osmapolycycles. These reactions, promoting multiple C-H bond activations, result in the creation of complex structures with potential applications in catalysis and organic synthesis (Miguel A. Esteruelas et al., 2010).

Propiedades

IUPAC Name |

2-N,4-N-bis(2,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O5/c1-30-15-5-7-17(19(13-15)32-3)24-21-26-22(28-23(27-21)29-9-11-34-12-10-29)25-18-8-6-16(31-2)14-20(18)33-4/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVZJBXWNWSMDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=C(C=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2840825.png)